1-(2-Methyloxan-2-yl)pent-4-en-1-one
Overview
Description
Preparation Methods
The synthesis of 1-(2-Methyloxan-2-yl)pent-4-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-methyloxirane with pent-4-en-1-one in the presence of a catalyst . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(2-Methyloxan-2-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methyloxan-2-yl)pent-4-en-1-one has several scientific research applications:
Biology: The compound can be used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Methyloxan-2-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The ketone group in the compound can participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methyloxan-2-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
4-Penten-2-one: A similar ketone compound with a different structure and reactivity.
2-Methyloxirane: A related compound used in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(2-methyloxan-2-yl)pent-4-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-4-7-10(12)11(2)8-5-6-9-13-11/h3H,1,4-9H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYJLKKDFQQUJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C(=O)CCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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